molecular formula C₁₀H₁₈N₂O₃ B1147357 Dethiobiotin CAS No. 636-20-4

Dethiobiotin

Cat. No. B1147357
CAS RN: 636-20-4
M. Wt: 214.26
InChI Key:
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Description

Synthesis Analysis

Dethiobiotin synthesis involves the enzymatic transformation of 7,8-diaminopelargonic acid. This process is catalyzed by dethiobiotin synthetase (DTBS) and requires substrates such as ATP and CO2. Notably, this reaction is regiospecific, with the N7-carbamate of diaminopelargonic acid being a crucial intermediate (Gibson et al., 1995). Additionally, the synthesis from 7,8-diaminolargonic acid in Escherichia coli has been demonstrated, highlighting the role of certain enzymes and conditions necessary for this conversion (Eisenberg & Krell, 1969).

Molecular Structure Analysis

The molecular structure of dethiobiotin has been elucidated through various studies, including crystallography. These studies have revealed the enzyme's binding sites and the changes in substrate structure during the catalytic reaction (Käck et al., 1998). Moreover, the crystal structure of dethiobiotin synthetase at high resolution has provided insights into its nucleotide-binding fold, which is similar to that of GTP-binding proteins (Huang et al., 1994).

Chemical Reactions and Properties

Dethiobiotin synthetase catalyzes the formation of the cyclic urea dethiobiotin from diaminononanoic acid, CO2, and ATP. The reaction mechanism involves the formation of a carbamate intermediate and a mixed carbamic-phosphoric anhydride (Gibson, 1997). The structural studies provide evidence for a two-metal mechanism in this enzyme's action (Käck et al., 1998).

Physical Properties Analysis

Research on dethiobiotin's physical properties, particularly its crystallization and structural characterization, has been extensive. The crystal structure at various resolutions has shed light on the enzyme's active site and the interactions between its substrates and products (Sandalova et al., 1999).

Chemical Properties Analysis

Dethiobiotin's chemical properties are closely tied to its role in biotin biosynthesis. The enzymatic conversion of dethiobiotin to biotin, especially in the context of different microorganisms, provides insights into its chemical behavior and potential as a target for antimicrobial drug development (Ohshiro et al., 1994).

Scientific Research Applications

  • Dethiobiotin synthesis from 7,8-diaminopelargonic acid in Escherichia coli demonstrates the enzyme's crucial role in the biosynthetic pathway of biotin. This process requires bicarbonate, ATP, Mg2+, and 7,8-diaminopelargonic acid (Eisenberg & Krell, 1969).

  • The enzyme dethiobiotin synthetase, which plays a pivotal role in biotin biosynthesis, has been crystallized and structurally characterized in Escherichia coli. This is significant for understanding the enzyme's mechanism and structure (Alexeev et al., 1994).

  • The structural characterization of Helicobacter pylori dethiobiotin synthetase (hpDTBS) shows considerable differences compared to other DTBS proteins, particularly in nucleotide recognition. This uniqueness makes hpDTBS a potential target for H. pylori-specific inhibitors in the biotin synthesis pathway (Porebski et al., 2012).

  • The biosynthesis of biotin by Phycomyces blakesleeanus involves dethiobiotin as a key intermediate. This process is regulated by repression with exogenous biotin, indicating a finely tuned biosynthetic pathway (Chinouda & El-Awamry, 1971).

  • The design and synthesis of inhibitors of dethiobiotin synthetase as potential herbicides highlight its application in agriculture. These inhibitors are based on mechanistic and structural information and show potential for novel herbicidal activity (Rendina et al., 1999).

  • Mycobacterium tuberculosis dethiobiotin synthetase (MtDTBS) exhibits nucleotide triphosphate promiscuity, suggesting its significance in antibiotic resistance and as a target for new antibacterials (Salaemae et al., 2015).

  • The crystal structure of Escherichia coli dethiobiotin synthetase reveals insights into its mechanism of action and the formation of dethiobiotin, providing valuable information for drug design and biotin biosynthesis studies (Huang et al., 1994).

Safety And Hazards

Dethiobiotin is not classified as hazardous according to (EC) No 1272/2008 [CLP] .

properties

IUPAC Name

6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTOLBMXDDTRRT-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)N1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50876136
Record name Desthiobiotin
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Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dethiobiotin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47193703
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid

CAS RN

533-48-2, 636-20-4
Record name Desthiobiotin
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Record name Desthiobiotin
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Record name Dethiobiotin
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Record name (4R-cis)-5-methyl-2-oxoimidazolidine-4-hexanoic acid
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Record name DESTHIOBIOTIN
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Record name DESTHIOBIOTIN, (±)-
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Record name Dethiobiotin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

157 °C
Record name Dethiobiotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
2,260
Citations
O Ifuku, N Koga, S Haze, J Kishimoto… - European journal of …, 1994 - Wiley Online Library
… dethiobiotin to biotin, the mechanism of this reaction is still unknown [l]. We have demonstrated the enzymic conversion of dethiobiotin … factors, in addition to dethiobiotin as the substrate […
Number of citations: 100 febs.onlinelibrary.wiley.com
MA Eisenberg, K Krell - Methods in Enzymology, 1979 - Elsevier
Publisher Summary This chapter presents an overview of dethiobiotin (DTB) synthetase. The interrelationship between 7,8-diaminopelargonic acid and DTB has been first established …
Number of citations: 17 www.sciencedirect.com
O Ifuku, J Kishimoto, S Haze, M Yanagi… - Bioscience …, 1992 - Taylor & Francis
We constructed the plasmid pTTB151 in which the E. coli bio B gene was expressed under the control of the tac promoter. Conversion of dethiobiotin to biotin was demonstrated in cell-…
Number of citations: 92 www.tandfonline.com
AG Salib, F Frappier, G Guillerm, A Marquet - Biochemical and Biophysical …, 1979 - Elsevier
An intermediate in the biosynthetic pathway between dethiobiotin and biotin has been isolated for the first time, from the incubation medium of resting cells of E. Coli C124 (bio A − , His …
Number of citations: 29 www.sciencedirect.com
CS Chen, R Parthasarathy… - Journal of the American …, 1976 - ACS Publications
… Our studies on dethiobiotin are complementary to that of biotin5 and clearly demonstrate that the ureido oxygen of dethiobiotin takes part in strong hydrogen bonds to appropriate donors…
Number of citations: 21 pubs.acs.org
K Krell, MA Eisenberg - Journal of Biological Chemistry, 1970 - Elsevier
… enzyme, dethiobiotin synthetase, required for the formation of the ureido ring of dethiobiotin. … with rest’ing cells and cell-free extracts (2, 3), the direct conversion of DXP&1 to dethiobiotin …
Number of citations: 73 www.sciencedirect.com
T Sandalova, G Schneider, H Käck… - … Section D: Biological …, 1999 - scripts.iucr.org
The crystal structure of the 224-residue protein dethiobiotin synthetase from Escherichia coli has been refined using X-ray diffraction data at 0.97 A resolution at 100 K. The model, …
Number of citations: 57 scripts.iucr.org
D Alexeev, RL Baxter, L Sawyer - Structure, 1994 - cell.com
Background: Biotin is the vitamin essential for many biological carboxylation reactions, such as the conversion of acetyl-coenzyme A (CoA) to malonyl-CoA in fatty acid biosynthesis. …
Number of citations: 32 www.cell.com
K Ogata - Methods in Enzymology, 1970 - Elsevier
Publisher Summary This chapter discusses the microbial synthesis of dethiobiotin and biotin. A large amount of biotin vitamers is accumulated by many microorganisms grown in the …
Number of citations: 19 www.sciencedirect.com
B Tse Sum Bui, M Lotierzo, F Escalettes, D Florentin… - Biochemistry, 2004 - ACS Publications
Biotin synthase, a member of the “radical-SAM” family, produces biotin by inserting a sulfur atom between C-6 and C-9 of dethiobiotin. Each of the two saturated carbon atoms is …
Number of citations: 41 pubs.acs.org

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